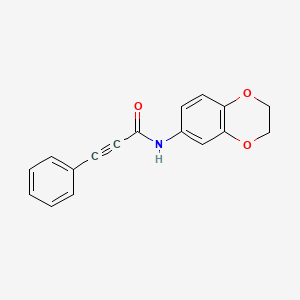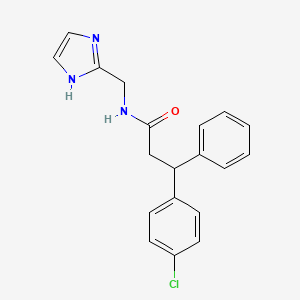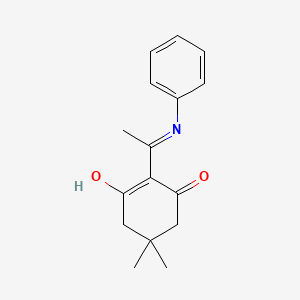
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-2-propynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-2-propynamide, commonly known as BPAP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BPAP belongs to the class of compounds known as benzodioxole derivatives, which have been studied extensively for their pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of BPAP is not fully understood, but it is thought to act on multiple neurotransmitter systems in the brain, including dopamine, serotonin, and acetylcholine. BPAP has been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
BPAP has been shown to have a variety of biochemical and physiological effects in animal models. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the survival and growth of neurons. Additionally, BPAP has been shown to decrease the levels of oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPAP in lab experiments is its high potency and selectivity for certain neurotransmitter systems. Additionally, BPAP has been shown to have a good safety profile in animal studies, with no significant toxicity or adverse effects observed at therapeutic doses. However, one limitation of using BPAP in lab experiments is its relatively high cost compared to other compounds with similar pharmacological activities.
Direcciones Futuras
There are several potential future directions for research on BPAP. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, BPAP may have potential applications in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanisms of action and therapeutic potential of BPAP.
Métodos De Síntesis
BPAP can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with propargylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
BPAP has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, BPAP has been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(9-6-13-4-2-1-3-5-13)18-14-7-8-15-16(12-14)21-11-10-20-15/h1-5,7-8,12H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUQMBQDCWPZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)

![2-[4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121654.png)

![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6121668.png)




![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)

![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)